molecular formula C12H14FNO3 B12871435 trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12871435
M. Wt: 239.24 g/mol
InChI Key: FKICDDSBRVLUCQ-QWRGUYRKSA-N
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Description

trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H14FNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate serves as a versatile intermediate for the preparation of various complex molecules.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can also serve as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to increased biological activity . The compound may also modulate specific signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl group and the fluorine atom can significantly influence its chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

benzyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14FNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2/t10-,11-/m0/s1

InChI Key

FKICDDSBRVLUCQ-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)O

Origin of Product

United States

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